molecular formula C13H20BNO2S B2821130 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 2222959-56-8

2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B2821130
CAS RN: 2222959-56-8
M. Wt: 265.18
InChI Key: KDMYJXVILNWJLT-UHFFFAOYSA-N
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Description

The compound “2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is an organic compound containing a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a methylthio group, and an aniline group. The presence of these functional groups suggests that this compound could be used in various organic reactions, particularly in cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of steps involving the reaction of aniline with a suitable boronic ester and a methylthio group .


Chemical Reactions Analysis

Given the presence of the boronic ester group, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The methylthio group could also potentially be involved in various substitution reactions.

Scientific Research Applications

Synthesis and Structural Analysis

One significant application involves the synthesis and characterization of compounds related to 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. For instance, Qing-mei Wu et al. (2021) synthesized similar compounds, showcasing their structures via spectroscopy and X-ray diffraction. Their work emphasizes the utility of these compounds in understanding molecular conformation and vibrational properties, which are crucial for developing materials with specific characteristics (Wu, Chen, Chen, & Zhou, 2021).

Catalysis

The compound has been studied for its potential catalytic applications. G. K. Rao et al. (2014) explored the use of a complex formed from 2-(Methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C-C coupling in water. This highlights its role in facilitating eco-friendly chemical reactions with high turnover numbers, signifying an advance in green chemistry practices (Rao, Kumar, Bhunia, Singh, & Singh, 2014).

Polymer and Materials Science

Another area of application includes polymer synthesis and the development of new materials. Leyla Shahhosseini et al. (2016) described the electrochemical synthesis of a novel polymer based on an analogous aniline compound for use as a counter electrode in dye-sensitized solar cells, demonstrating the potential of such compounds in improving energy conversion efficiency (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Optical and Electronic Applications

Further research includes exploring the optical and electronic properties of related compounds. Shuai Li et al. (2017) synthesized and characterized novel electrochromic materials employing a similar structural unit, indicating their suitability for applications in the near-infrared region. This underscores the potential of such compounds in electrochromic devices and other electronic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Mechanism of Action

The mechanism of action would depend on the specific reaction in which this compound is involved. In a Suzuki-Miyaura cross-coupling reaction, for example, the boronic ester would typically undergo transmetalation with a palladium catalyst .

Safety and Hazards

As with any chemical compound, handling “2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would largely depend on its reactivity and the types of reactions it can participate in. Given its structure, it could be of interest in the field of organic synthesis, particularly in the development of new cross-coupling reactions .

properties

IUPAC Name

2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMYJXVILNWJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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